2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of the chlorophenyl group and the thiophenyl group suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . Attached to this ring are a chlorophenyl group and a thiophenyl group, both of which are aromatic and may contribute to the overall stability and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the piperidine ring. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the piperidine ring might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
New Salts and Pharmaceutical Compositions
Research has led to the development of new salts and solvates involving similar compounds, indicating their utility in pharmaceutical compositions and therapeutics. The invention of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvates showcases the potential for these compounds in medical applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antibacterial Potentials
Further studies explore the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research suggests moderate inhibitory activities against Gram-negative bacterial strains, highlighting a specific compound's effectiveness against multiple bacterial species (Kashif Iqbal et al., 2017).
Potential Pesticides
Characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction has been conducted, suggesting these organic compounds' potential as pesticides. The detailed diffraction data support the exploration of these derivatives for agricultural applications (E. Olszewska et al., 2011).
Inhibition of Fatty Acid Synthesis
Studies on chloroacetamide derivatives like alachlor and metazachlor reveal their action as selective herbicides, inhibiting fatty acid synthesis in certain algae species. This highlights their utility not just in weed control but also in understanding the biochemical pathways of fatty acid synthesis in photosynthetic organisms (H. Weisshaar & P. Böger, 1989).
Supramolecular Assembly
Research into halogenated C,N-diarylacetamides, including compounds with similar structures, has provided insights into their molecular conformations and supramolecular assembly. This work is pivotal for the development of materials and molecules with specific physical and chemical properties, underscoring the importance of structural analysis in designing compounds with desired functionalities (P. Nayak et al., 2014).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDRDUUFMVEBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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